An In-depth Technical Guide to the Chemical Properties of Naproxen Methyl Ester
An In-depth Technical Guide to the Chemical Properties of Naproxen Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of naproxen (B1676952) methyl ester, a key derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), naproxen. This document is intended to serve as a technical resource, offering detailed data and methodologies for scientific applications.
Core Chemical Properties
Naproxen methyl ester, systematically named methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is the methyl ester derivative of naproxen. It is often utilized as a reference standard, a synthetic intermediate, or a prodrug in pharmaceutical research.[1] Its chemical and physical properties are summarized below.
Chemical Identifiers
A comprehensive list of identifiers for naproxen methyl ester is provided in the table below, facilitating its unambiguous identification in literature and databases.
| Identifier | Value |
| CAS Number | 26159-35-3[2] |
| Molecular Formula | C₁₅H₁₆O₃[2][3][4] |
| Molecular Weight | 244.29 g/mol [3][4] |
| IUPAC Name | methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate[4] |
| Synonyms | (S)-Naproxen Methyl Ester, Naproxen Impurity E[4] |
| InChI | InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1[4] |
| InChIKey | ZFYFBPCRUQZGJE-JTQLQIEISA-N[4] |
| SMILES | C--INVALID-LINK--C(=O)OC[4] |
Physicochemical Properties
The key physicochemical properties of naproxen methyl ester are detailed in the following table. These parameters are crucial for its handling, formulation, and analysis.
| Property | Value |
| Appearance | White to off-white powder or crystals[1] |
| Melting Point | 75 °C[3], 87 °C |
| Boiling Point | 358.7 ± 17.0 °C (Predicted)[3] |
| Density | 1.122 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in chloroform, methanol (B129727), and dichloromethane (B109758) (DCM).[1][3] |
| Optical Activity | [α]/D +72.0 to +84.0° (c = 0.1 in chloroform) |
| LogP (Octanol/Water) | 3.125 (Calculated)[5] |
Spectral Data
Spectral data is fundamental for the structural elucidation and purity assessment of naproxen methyl ester.
| Spectral Data | Key Features |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm): 7.68 (dd, J = 8.4 Hz, 2H), 7.65 (s, 1H), 7.39 (dd, J = 2.0 Hz, 1H), 7.13 (dd, 1H), 7.10 (bs, 1H), 3.88 (s, 3H), 3.66 (s, 3H), 1.58 (d, 3H)[6] |
| ¹³C-NMR (101 MHz, CDCl₃) | δ (ppm): 175.0, 148.1, 145.6, 143.0, 142.9, 136.9, 126.7, 125.7, 123.9, 123.8, 120.3, 120.2, 57.8, 52.3, 45.5, 18.6[7] |
| Mass Spectrometry (GC-MS) | Key m/z peaks at 185 (Top Peak), 244 (2nd Highest), and 170 (3rd Highest)[8] |
| Infrared (IR, KBr, cm⁻¹) | 2973, 1738, 1605, 1176.81[6] |
Experimental Protocols
Synthesis of Naproxen Methyl Ester via Fischer Esterification
This protocol describes a common method for the synthesis of naproxen methyl ester from naproxen.
Materials:
-
Naproxen
-
Absolute Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
1% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round bottom flask, add naproxen (e.g., 10 g, 0.043 mol) and absolute methanol (70 mL).[9] Stir the mixture until the naproxen is fully dissolved. A gentle warming may be applied to facilitate dissolution.[9]
-
Acid Catalysis: Cool the solution to approximately -10 °C using an ice-salt bath.[9] Cautiously add concentrated sulfuric acid (e.g., 1-10 mL) dropwise while maintaining continuous stirring.[6][9]
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture at approximately 80 °C for 2-4 hours with constant stirring.[6][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature.[9] The reaction can be quenched by adding dichloromethane (3x30 mL) and 1% NaOH solution.[6] Alternatively, the cooled solution can be poured over cold water, followed by the addition of a saturated sodium bicarbonate solution to neutralize any remaining acid, which will result in the precipitation of the crude product.[9]
-
Extraction and Purification: If using the DCM extraction method, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water (3x30 mL), and dry it over anhydrous MgSO₄.[6] Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude naproxen methyl ester.[6] The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system (e.g., 9:1 v/v).[6]
Characterization Workflow
The identity and purity of the synthesized naproxen methyl ester should be confirmed using a combination of analytical techniques.
Protocol:
-
Purity Assessment: Analyze the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC).
-
Structural Verification:
-
Physicochemical Characterization:
-
Determine the melting point of the purified solid.[3]
-
Measure the optical rotation to confirm the stereochemistry.
-
Visualizations
Synthesis of Naproxen Methyl Ester
The following diagram illustrates the Fischer esterification reaction for the synthesis of naproxen methyl ester from naproxen.
Caption: Fischer esterification of naproxen to its methyl ester.
Experimental Workflow for Characterization
This diagram outlines the typical workflow for the characterization of synthesized naproxen methyl ester.
Caption: Workflow for the characterization of naproxen methyl ester.
Naproxen's Mechanism of Action: COX Inhibition Pathway
Naproxen, the parent compound of naproxen methyl ester, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This pathway is fundamental to its therapeutic action.
Caption: Naproxen inhibits COX-1 and COX-2 enzymes.
References
- 1. adipogen.com [adipogen.com]
- 2. Naproxen methyl ester [webbook.nist.gov]
- 3. 30012-51-2 CAS MSDS (NAPROXEN METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Naproxen methyl ester | C15H16O3 | CID 9899603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Naproxen methyl ester (CAS 26159-35-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound 529084: (RS)-Naproxen methyl ester - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
